molecular formula C19H29NO6 B5160138 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate

4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate

Cat. No. B5160138
M. Wt: 367.4 g/mol
InChI Key: LQZFPIFVWOWJRE-UHFFFAOYSA-N
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Description

4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate, also known as IPPB, is a synthetic compound that belongs to the class of morpholine oxalates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is not fully understood. However, it is believed to act as a modulator of certain receptors, including the sigma-1 receptor. This compound has also been shown to interact with membrane proteins and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain enzymes. In vivo studies have shown that this compound can reduce pain and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for research on 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its efficacy in animal models.
Another area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been shown to interact with membrane proteins, and further studies are needed to determine its potential as a tool for studying protein-protein interactions.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate involves the reaction between 4-(4-isopropylphenoxy)butylamine and oxalic acid. The reaction takes place in a solvent such as ethanol or methanol, and the product obtained is a white crystalline powder. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its ability to act as a ligand for certain receptors, including the sigma-1 receptor. This compound has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In pharmacology, this compound has been shown to have analgesic and anti-inflammatory properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
In biochemistry, this compound has been studied for its ability to interact with membrane proteins and alter their function. It has also been investigated for its potential use as a tool for studying protein-protein interactions.

properties

IUPAC Name

oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-12-4-3-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h5-8,15H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFPIFVWOWJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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